Aluminum 12-hydroxystearate
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADCTMRUVIXLV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890689 | |
| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-66-3 | |
| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium(3+) 12-hydroxyoctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Routes for Aluminum 12 Hydroxystearate
Conventional Synthesis Approaches
Conventional methods for preparing aluminum 12-hydroxystearate are well-established and typically involve direct reactions of a precursor, 12-hydroxystearic acid (12-HSA), with an aluminum source.
Saponification Methods from 12-Hydroxystearic Acid
Saponification is a fundamental process for producing metallic soaps, involving the reaction of a fatty acid with a base. wikipedia.org In the case of this compound, this involves the neutralization of 12-hydroxystearic acid with an aluminum-containing base. wikipedia.org This method is favored for producing soaps from a single fatty acid, which results in predictable physical properties. wikipedia.org
A common approach involves the reaction of 12-hydroxystearic acid with aluminum hydroxide (B78521). The typical procedure requires heating the acid and aluminum hydroxide in a suitable solvent, such as water or ethanol (B145695), while carefully controlling the temperature and pH. The general reaction is as follows:
3CH₃(CH₂)₅CH(OH)(CH₂)₁₀COOH + Al(OH)₃ → Al[CH₃(CH₂)₅CH(OH)(CH₂)₁₀COO]₃ + 3H₂O
Another saponification variant utilizes sodium metaaluminate as the aluminum source. This process is often employed in the production of composite aluminum-based greases and involves a multi-stage heating process. Initially, 12-hydroxystearic acid is dissolved in a base oil at 60-80°C. google.com After adding sodium metaaluminate, the mixture undergoes a low-temperature saponification (e.g., 105-110°C), followed by a medium-temperature stage (e.g., 170°C), and finally a high-temperature refining step (e.g., 200-220°C). google.com
| Parameter | Saponification with Aluminum Hydroxide | Saponification with Sodium Metaaluminate |
| Aluminum Source | Aluminum hydroxide | Sodium metaaluminate google.com |
| Solvent/Medium | Water or ethanol | Base oil google.com |
| Temperature Profile | 80–100°C | Multi-stage: 60°C to 220°C google.com |
| Reported Yield | 85–92% | Not specified |
Reaction with Aluminum Alkoxides
An alternative to using inorganic aluminum bases is the reaction of 12-hydroxystearic acid with aluminum alkoxides, such as aluminum isopropoxide. google.com This method became a primary route for preparing composite aluminum-based greases following the large-scale industrial production of trimer aluminum (aluminum isopropoxide). google.com Aluminum alkoxides are known to hydrolyze rapidly, reacting with the carboxylic acid to form the aluminum soap and the corresponding alcohol. epa.gov
The synthesis using aluminum isopropoxide proceeds via the saponification of the organic acid with the alkoxide. google.com This reaction is often preferred for its efficiency and the properties of the resulting grease. The general chemical principle involves the reaction of the fatty acid with the metal alkoxide, displacing the alcohol.
Advanced Synthetic Strategies
Advanced synthetic strategies focus on improving the efficiency of production, enhancing material properties, and creating novel composite materials with tailored functionalities.
In-situ Formation Techniques
In-situ formation refers to the synthesis of the this compound thickener directly within the base fluid (typically a lubricating oil) that it is intended to modify. blachfordcs.com This conventional grease-making process involves reacting fatty acids (including 12-HSA) and metal oxides or hydroxides within the oil. blachfordcs.com The reaction creates the soap, which then thickens the grease, but it also produces significant amounts of water that must be removed through heating, a time and energy-intensive step. blachfordcs.com
The process can also be designed to form an emulsifier in situ. For instance, esters of 12-hydroxystearic acid can be incorporated into an oil phase, which is then mixed with a water phase containing a compound like borax. The reaction at the oil-water interface creates an oil-soluble salt that functions as the emulsifier. google.com
Crosslinking with Bio-Derived Materials (e.g., Lignin)
A novel and advanced strategy involves the synthesis of this compound on a bio-derived substrate like lignin (B12514952) to create a composite gelator. researchgate.netresearchgate.netresearchgate.net This method utilizes a saponification reaction of 12-hydroxystearic acid on lignin that has been crosslinked with epichlorohydrin (B41342) (ECH). researchgate.net The process is designed to grow this compound (Al HSA) nanoparticles, typically 15-40 nm in size, directly onto the lignin surface. researchgate.netresearchgate.net
The synthesis involves several key steps:
Lignin is dispersed in a sodium hydroxide solution. researchgate.net
12-hydroxystearic acid is added and dissolved under heating. researchgate.net
Epichlorohydrin (ECH) is added as a crosslinker. researchgate.net
An aluminum sulfate (B86663) solution is then added to induce the saponification reaction, forming the Al HSA nanoparticles on the lignin matrix. researchgate.net
The resulting composite material is washed and dried to yield the final product, a powdered aluminum soap-lignin gelator. researchgate.net
This technique creates a multifunctional material that combines the properties of the aluminum soap and the lignin polymer, showing potential for applications such as oil spill remediation. researchgate.net A similar approach has been used to create multifunctional this compound/lignin polyurethane foam. dntb.gov.ua
| Parameter | Description | Reference |
| Bio-Derived Material | Lignin | researchgate.net |
| Crosslinker | Epichlorohydrin (ECH) | researchgate.net |
| Aluminum Source | Aluminum sulfate | researchgate.net |
| Resulting Structure | Al HSA nanoparticles (15-40 nm) grown on lignin | researchgate.netresearchgate.net |
| Final Product Form | Aluminum soap-lignin gelator powder | researchgate.net |
Preparation of Pre-Formed Thickeners
In contrast to in-situ techniques, the preparation of pre-formed thickeners involves manufacturing and isolating the this compound soap separately before it is added to the base oil. blachfordcs.comivanhoeindustries.com This "dry process" offers significant advantages, including faster production times, reduced energy consumption, and improved batch-to-batch consistency. blachfordcs.com
The key benefit of using a pre-formed thickener is the elimination of the water-removal step, as the soap is manufactured and dried prior to its use. blachfordcs.com This makes the process suitable for heat-sensitive base oils, such as vegetable oils and synthetic esters, which could degrade during the high-temperature dehydration required in the in-situ method. ivanhoeindustries.comblachford.com The general procedure involves heating a portion of the base stock, adding the pre-formed thickener powder with agitation until it is fully dispersed, and then mixing in the remaining oil and additives. ivanhoeindustries.com Several companies offer pre-formed aluminum complex thickeners for grease manufacturing. blachfordcs.comivanhoeindustries.com
| Method | Advantages | Disadvantages |
| In-situ Formation | Single-vessel process | High energy and time consumption for water removal; potential degradation of heat-sensitive oils. blachfordcs.com |
| Pre-formed Thickener | Faster processing, lower manufacturing cost, improved consistency, suitable for heat-sensitive oils. blachfordcs.comblachford.com | Requires separate manufacturing of the soap thickener. |
Influence of Reaction Conditions on Synthesis Outcome
The physical and chemical properties of the resulting this compound, such as its gelling ability, melting point, and purity, are profoundly influenced by the conditions under which it is synthesized. baerlocher.com Careful control over parameters like temperature, reaction time, reactant stoichiometry, and the solvent system is critical to achieving a product with desired specifications.
Temperature and reaction duration are interdependent variables that critically affect reaction kinetics, product yield, and purity. Higher temperatures generally accelerate the rate of saponification but can also promote undesirable side reactions, such as the formation of dimers and polymers from the hydroxystearic acid, especially with prolonged reaction times. google.comscispace.com
Different synthetic methods operate at distinct temperature ranges. For instance, a precipitation method using aluminum salts may be carried out at a relatively low temperature of 25–40°C. In contrast, direct saponification with aluminum hydroxide typically requires heating to between 80°C and 100°C.
In industrial settings, particularly for producing complex aluminum greases, a multi-stage heating process is common. This can involve an initial low-temperature saponification stage, followed by heating to higher temperatures to ensure the reaction goes to completion and to develop the desired grease structure. google.com For example, a process might involve saponification at 110-120°C for 2-3 hours, followed by a gradual temperature increase to 170-180°C for another 1-2 hours, and a final refining stage at temperatures exceeding 200°C. google.com
The optimal reaction time is a balance between achieving complete conversion and minimizing by-product formation. In the synthesis of related stearates, insufficient reaction time leads to incomplete esterification, while excessively long times can cause side reactions that reduce the yield and quality of the final product. scispace.com
Table 1: Temperature and Time Parameters in Related Syntheses This table presents data from syntheses of related compounds, illustrating the typical ranges and stages for temperature and time control.
| Process | Temperature | Time | Notes | Source |
| Precipitation Method | 25–40°C | Not Specified | Lower temperature process for precipitation. | |
| Direct Saponification | 80–100°C | Not Specified | Typical heating range for direct reaction. | |
| Complex Grease Mfg. (Example 1) | 105°C → 170°C → 200°C | 2h → 2h → 1h | Multi-stage heating for grease production. | google.com |
| Complex Grease Mfg. (Example 2) | 120°C → 180°C → 210°C | 2h → 2h → 1h | Varied multi-stage heating profile. | google.com |
| Esterification (Related) | 70°C | 4h | Optimal conditions to balance yield and avoid side reactions. | scispace.com |
The molar ratio of 12-hydroxystearic acid to the aluminum source is a fundamental parameter that defines the nature of the final product. Theoretically, aluminum, with a valence of +3, can react with one, two, or three molecules of the fatty acid to form aluminum mono-, di-, or tri-12-hydroxystearate, respectively. baerlocher.com
The reaction for aluminum tri-12-hydroxystearate is: 3 C₁₈H₃₆O₃ + Al(OH)₃ → Al(C₁₈H₃₅O₃)₃ + 3 H₂O
A crucial aspect of aluminum soap chemistry is that the reactant ratio does not necessarily have to be stoichiometric. baerlocher.comgoogle.com In industrial practice, the ratio is often deliberately varied to produce materials that are technically classified as mono-, di-, or tri-stearates, but may be complex mixtures. These different varieties exhibit distinct physical properties, particularly in terms of melting point and their ability to gel oils. baerlocher.com For instance, to thicken oils with low viscosity, the tri-stearate form is often preferred. baerlocher.com
In the production of complex aluminum greases, other carboxylic acids, such as stearic acid and benzoic acid, are often included along with 12-hydroxystearic acid. google.com The precise ratio of these different acids to the aluminum source is a key part of the formulation to achieve specific performance characteristics.
Table 2: Stoichiometry of this compound Varieties
| Compound Name | Molar Ratio (12-HSA : Al) | Significance | Source |
| Aluminum mono-12-hydroxystearate | 1 : 1 | Basic stoichiometric form. | baerlocher.com |
| Aluminum di-12-hydroxystearate | 2 : 1 | Intermediate stoichiometric form. | baerlocher.com |
| Aluminum tri-12-hydroxystearate | 3 : 1 | Fully substituted stoichiometric form. | baerlocher.com |
| Non-stoichiometric mixtures | Variable | Ratios are adjusted to control physical properties like gelling. | baerlocher.com |
The choice of solvent plays a significant role in the synthesis of this compound, facilitating contact between reactants and influencing reaction rates and product isolation. 12-hydroxystearic acid itself is insoluble in water but soluble in various polar organic solvents like ethanol, ether, and chloroform. chembk.com
Synthesis can be performed in a range of solvent systems:
Aqueous Systems : Water or a mix of water and ethanol can be used, particularly in precipitation methods where an aqueous solution of an aluminum salt is reacted with a sodium salt of the fatty acid.
Polar Organic Solvents : As 12-hydroxystearates are generally more soluble in polar solvents, alcohols are a common choice. baerlocher.com
Non-polar/Aromatic Solvents : Other processes may use solvents like toluene, methyl ethyl ketone, or various hydrocarbons. google.com The primary requirement is that the solvent can dissolve the reactants to a sufficient degree. google.com The behavior of this compound as a gelling agent has been studied in numerous organic solvents, including benzene (B151609), toluene, and various alkanes. researchgate.net
Solvent-Free Systems : To improve the environmental profile and reduce manufacturing costs associated with solvent use and recovery, enzyme-catalyzed, solvent-free syntheses are being explored. acs.org In the context of grease production, the base oil itself often serves as the reaction medium, effectively making it a solvent-free process. google.com
Scale-Up Considerations for Industrial and Research Production
Translating a laboratory synthesis of this compound to industrial-scale production involves overcoming several technical and economic challenges. astm.org The primary goal is to ensure consistent product quality, maximize yield, improve energy efficiency, and minimize waste in a cost-effective manner.
Key considerations include:
Process Type : While research often relies on batch processing, industrial production may transition to continuous or semi-continuous processes to improve throughput and consistency. This involves automated systems with adjustable reciprocating pumps to feed raw materials into reactors. astm.org
Waste Management : Traditional saponification methods can generate significant wastewater with high salt content (e.g., sodium chloride or sodium sulfate from precipitation reactions), which must be treated. google.combaerlocher.com This adds to the complexity and cost of large-scale production.
By-product Formation and Separation : At industrial scales, side reactions that are negligible in the lab can become significant problems. The formation of dimers and polymers of hydroxystearic acid at high temperatures can reduce yield and impact product performance. google.com Removing these impurities requires additional separation steps, which can be difficult due to the similar chemical properties of the products. google.com
Energy Efficiency : High-temperature fusion or saponification reactions are energy-intensive. There is a drive towards more energy-efficient methods, such as enzymatic processes for producing the 12-HSA precursor, which operate at much lower temperatures (e.g., 15–50°C) compared to conventional thermal methods.
Materials Handling and Final Processing : On a large scale, the physical handling of reactants and the final product is a major consideration. Industrial grease manufacturing, for example, includes steps for mixing, cooling, milling, and de-gassing the product to achieve the final desired consistency and texture. google.com The transition from a small lab beaker to a large production kettle (e.g., 1-kg scale and larger) requires careful engineering to manage heat transfer and mixing. nlgi.org
Advanced Spectroscopic and Microscopic Characterization of Aluminum 12 Hydroxystearate Systems
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the molecular-level interactions and chemical bonding within the aluminum 12-hydroxystearate network, providing insight into its composition and the mechanisms of gel formation.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the coordination between the aluminum ion and the fatty acid. The FT-IR spectrum provides a molecular fingerprint, revealing key information about the chemical structure.
The formation of the aluminum soap from 12-hydroxystearic acid results in distinct spectral changes. The characteristic absorption band of the carboxylic acid's carbonyl group (C=O), typically found around 1700 cm⁻¹, disappears and is replaced by bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) coordinated to the aluminum cation. These bands are crucial for confirming the salt formation. Additionally, the spectrum contains prominent peaks from the hydroxyl (-OH) group and the long hydrocarbon chain of the stearate (B1226849) molecule.
Key research findings from FT-IR analysis include:
Confirmation of Soap Formation: The presence of strong absorption bands for the carboxylate group (COO⁻) and the absence of the carboxylic acid (COOH) band confirm the reaction between the fatty acid and the aluminum precursor.
Hydrogen Bonding: Broadening of the O-H stretching band around 3300-3400 cm⁻¹ indicates the presence of hydrogen bonding involving the hydroxyl group on the stearate chain. This intermolecular interaction is considered fundamental to the formation of the gel network structure. researchgate.net
Structural Integrity: FT-IR can be used in quality control to monitor the chemical structure of the thickener during manufacturing and to study its degradation, which may involve oxidation of the hydroxyl group or hydrolysis of the soap. plantengineering.com
Table 1: Characteristic FT-IR Absorption Bands for this compound Systems
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3400 (broad) | O-H stretching | Indicates the presence of the hydroxyl group and intermolecular hydrogen bonding. researchgate.net |
| 2918 & 2850 | C-H asymmetric & symmetric stretching | Characteristic of the long alkyl chain (CH₂) of the stearate. nist.gov |
| ~1580-1610 | Carboxylate (COO⁻) asymmetric stretching | Evidence of the coordination between the carboxylate group and the aluminum ion, confirming soap formation. |
| ~1465 | Carboxylate (COO⁻) symmetric stretching | Paired with the asymmetric stretch, confirms the ionic nature of the Al-OOC bond. |
| ~1161 | Al-O stretching | Represents the vibration of the bond between aluminum and oxygen. researchgate.net |
While not a primary tool for detailed structural elucidation of this compound, UV-Visible (UV-Vis) spectroscopy can be employed as a simple, effective method to study the kinetics and mechanism of gelation. This compound itself does not possess strong chromophores in the UV-Vis range. However, the aggregation of its fibers during gel formation leads to light scattering.
This scattering can be measured as an increase in the apparent absorbance or turbidity of the solution. By monitoring the change in turbidity over time or as a function of temperature, researchers can gain insights into the gelation process.
Key applications in gelling mechanism studies include:
Determining the Gel Point: A sharp increase in turbidity can signify the onset of fiber aggregation and the formation of a continuous gel network.
Studying Gelation Kinetics: By tracking the rate of change in absorbance, the kinetics of the self-assembly process can be investigated under different conditions (e.g., concentration, solvent, temperature).
Evaluating Solvent Effects: The gelling behavior of aluminum stearates is highly dependent on the solvent. atamanchemicals.com UV-Vis spectroscopy can be used to compare the extent and rate of aggregation in various oils and solvents.
Diffraction and Scattering Techniques
Diffraction and scattering methods provide crucial information about the arrangement of molecules and the resulting superstructure over length scales from angstroms to hundreds of nanometers.
X-ray Diffraction (XRD) is used to investigate the degree of crystallinity and the ordered arrangement of molecules within the this compound system. While bulk lubricating greases are often considered amorphous or semi-crystalline, the thickener fibers possess a degree of ordered molecular packing that gives rise to characteristic diffraction patterns. arizona.edu
XRD patterns of this compound can reveal:
Crystalline vs. Amorphous Nature: Broad, diffuse halos in the XRD pattern indicate an amorphous structure, whereas sharp peaks signify crystalline domains. Many aluminum soap systems are X-ray amorphous, meaning they lack long-range crystalline order. arizona.edu
Molecular Packing: Even in semi-crystalline systems, diffraction peaks can provide information on the lamellar or layered packing of the stearate chains. The position of the peaks can be used to calculate the repeating distances (d-spacing) between these layers.
Polymorphism: Different preparation methods or thermal histories can lead to different crystalline forms (polymorphs) of the thickener, which can be identified by their unique XRD patterns. These variations in crystal structure can significantly impact the final properties of the gel.
Research on 12-hydroxystearic acid gels has shown that the thickener forms fibrous structures with a defined cross-sectional size, and the molecular packing within these fibers can be analyzed using wide-angle X-ray scattering (WAXS), a related technique. researchgate.net
Small-Angle Neutron Scattering (SANS) is an ideal technique for characterizing the microstructure of this compound gels on the nanoscale (1-100 nm). SANS provides information about the size, shape, and spatial arrangement of the thickener fibers or aggregates that constitute the gel network. researchgate.netansto.gov.au
In a SANS experiment, a beam of neutrons is passed through the sample, and the scattered neutrons are detected. The scattering pattern is a function of the scattering vector, q, which is related to the scattering angle. Analysis of the SANS profile, I(q) vs. q, can reveal:
Aggregate Morphology: The shape of the scattering curve can distinguish between different microstructures, such as spherical micelles, cylindrical or worm-like micelles, or lamellar sheets. nist.gov
Characteristic Dimensions: The positions of peaks in the scattering pattern can be used to determine characteristic dimensions, such as the radius of a cylindrical fiber or the spacing in a lamellar structure. nist.gov
Structural Transitions: SANS is particularly useful for observing microstructural transitions induced by changes in temperature, concentration, or composition. For example, studies on related gelling systems have shown transitions from columnar hexagonal to lamellar phases with increasing water content. nist.gov
Table 2: Representative SANS Data for a Surfactant-Based Gel System Showing Microstructural Transitions
| Condition (Temperature) | Scattering Vector Peak (qm, Å⁻¹) | Higher-Order Peak (qho, Å⁻¹) | Inferred Microstructure |
| 25 °C | 0.0315 | 0.0546 | Columnar hexagonal (since qho ≈ √3 qm) |
| 38 °C | 0.0336 | - | Coexistence of two microstructures |
| 52 °C | 0.0440 | - | Shift to a new primary microstructure |
| 65 °C | 0.0440 | 0.0810 | Reversion to a rigid gel, possibly lamellar |
Data adapted from a study on a related surfactant gel system to illustrate the principles of SANS analysis. nist.gov
Electron and Optical Microscopy
While spectroscopic and scattering techniques provide averaged structural information, microscopy offers direct visualization of the gel network's morphology.
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the thickener's supramolecular structure. nih.gov Research on various metallic soaps, including those based on 12-hydroxystearic acid, has consistently shown that the gelling agent forms a three-dimensional network of entangled fibers or fibrils. researchgate.net
TEM analysis requires very thin samples but offers higher resolution, allowing for the direct measurement of the dimensions (diameter and length) of the individual self-assembled fibers. jmst.org Studies have identified twisted fibrillar structures in related 12-hydroxystearic acid systems. researchgate.net
Polarized Optical Microscopy (POM) is used to investigate structures with optical anisotropy, such as crystalline domains, on a larger, micrometer scale. In the context of this compound, POM can be used to identify spherulites, which are spherical semi-crystalline structures formed by fibers radiating from a central nucleus. The presence, size, and morphology of these spherulites, as observed by POM, have a significant impact on the texture and optical properties (e.g., transparency) of the final product. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Characterization of Self-Assembled Structures
Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topology and morphology of materials. mdpi.com In the context of this compound, SEM is employed to characterize the three-dimensional arrangement of the gelator fibers that form the network structure.
| Observed Feature | Typical Description | Significance |
|---|---|---|
| Fibrillar Network | Interconnected, three-dimensional web of fibers. | Forms the structural backbone of the gel, responsible for entrapping the solvent. |
| Fiber Bundles | Aggregation of individual micro- and nano-sized fibers. | Indicates strong lateral associations between primary fibers, enhancing network strength. |
| Surface Porosity | Visible pores and voids within the fibrous matrix. | Relates to the gel's capacity to hold the liquid phase and influences its mechanical properties. |
Transmission Electron Microscopy (TEM) for Nanoparticle and Fibrillar Network Visualization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale structures. nih.govmdpi.com It is indispensable for examining the finer details of the fibrillar network of this compound and for characterizing any incorporated nanoparticles. nih.govnih.gov
TEM studies confirm that the larger fibrous structures seen in SEM are composed of smaller, self-assembled nanofibrils. These primary fibrils can have diameters on the order of nanometers and lengths extending to micrometers. TEM allows for the direct measurement of these dimensions and the visualization of how these nano-fibrils twist and bundle together to form the larger, rope-like structures of the gel network. nih.gov In systems where this compound is used as a stabilizer or matrix, TEM can provide clear images of the dispersed nanoparticles, revealing their size, shape, and interaction with the surrounding fibrillar network. nih.gov
Polarized Optical Microscopy (POM) for Spherulitic Objects and Gel Structure
Polarized Optical Microscopy (POM) is used to investigate the crystalline nature and long-range order of materials. It is particularly effective for visualizing birefringent (anisotropic) structures, which appear bright against a dark background under crossed polarizers. researchgate.net
In the study of this compound and its precursor, 12-hydroxystearic acid (12-HSA), POM is used to observe the formation of spherulites during crystallization from a solution or melt. researchgate.netacs.org Spherulites are spherical, semi-crystalline structures that grow radially outwards from a central nucleation point. When viewed with POM, these spherulites often exhibit a characteristic "Maltese cross" pattern. researchgate.net This pattern arises because the polymer or molecular chains are oriented in a specific way relative to the radial growth direction, leading to distinct regions of light extinction. The size, number, and morphology of these spherulites provide critical information about the nucleation and growth kinetics of the crystalline phase, which underpins the entire gel structure. acs.org
| Observed Feature | Description | Interpretation |
|---|---|---|
| Spherulites | Spherical crystalline domains that grow from a central nucleus. | Indicates radial crystal growth from nucleation points. |
| Maltese Cross Pattern | A dark cross pattern visible within each spherulite under crossed polarizers. researchgate.net | Confirms the radial arrangement of birefringent crystalline lamellae within the spherulite. |
| Impingement | Boundaries formed where growing spherulites meet. | Defines the final grain structure of the crystalline material. |
Thermal Analysis
Thermal analysis techniques are essential for determining the stability, composition, and phase behavior of this compound as a function of temperature.
Thermal Gravimetric Analysis (TGA) for Decomposition and Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. surfacesciencewestern.com This technique is used to determine the thermal stability of a material and to study its decomposition behavior. kuleuven.beparticle.dk
A typical TGA thermogram for a metal stearate like this compound shows distinct mass loss steps at different temperature ranges. The initial mass loss at lower temperatures (typically below 200°C) is often attributed to the evaporation of adsorbed water or residual solvent. umw.edu.plaurigaresearch.com Subsequent, more significant mass loss at higher temperatures corresponds to the thermal decomposition of the organic hydroxystearate ligand. googleapis.comebatco.com The final residual mass at the end of the analysis in an inert atmosphere corresponds to the formation of aluminum oxide. TGA provides crucial data on the upper-temperature limit for the use of this compound in applications like greases. aurigaresearch.com
| Temperature Range (°C) | Event | Typical Mass Loss (%) |
|---|---|---|
| ~50 - 200 | Loss of adsorbed water/solvent | Variable, typically low (1-5%) |
| ~200 - 500 | Decomposition of the hydroxystearate ligand | Significant (70-90%) |
| >500 | Formation of stable metal oxide | Final residual mass |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Gelation Kinetics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. setaramsolutions.com
For this compound gels, DSC is instrumental in determining the gel-to-sol transition temperature (Tgel), which appears as an endothermic peak on the heating curve, corresponding to the melting of the crystalline fiber network. Upon cooling, the sol-to-gel transition is observed as an exothermic peak, representing the crystallization and self-assembly of the gelator molecules to reform the network. researchgate.net The temperatures and enthalpies of these transitions provide quantitative data on the thermal stability and strength of the gel. Furthermore, by performing measurements at different heating or cooling rates, DSC can be used to study the kinetics of crystallization and gelation, often analyzed using models like the Avrami equation. researchgate.netmdpi.com
| Thermal Event | Peak Type | Physical Process | Information Gained |
|---|---|---|---|
| Gel Melting (Tgel) | Endothermic | Dissolution of the crystalline network (Gel-to-Sol). | Upper-temperature limit of gel stability. |
| Crystallization (Tc) | Exothermic | Self-assembly and formation of the network (Sol-to-Gel). | Temperature of gel formation upon cooling. |
| Enthalpy of Transition (ΔH) | Area under the peak | Energy absorbed or released during the transition. | Indicates the degree of crystallinity and network strength. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and interactions at the atomic level. nih.govencyclopedia.pub It is used to probe the local chemical environment of specific nuclei, such as ¹H and ²⁷Al.
In the study of this compound, ²⁷Al NMR spectroscopy can be particularly insightful. It provides information about the coordination state and symmetry of the aluminum center in the complex. researchgate.netosti.gov For example, distinct chemical shifts in the ²⁷Al NMR spectrum can help differentiate between aluminum ions in different coordination environments (e.g., tetrahedral vs. octahedral), which is fundamental to understanding the structure of the gelling agent's coordination complex. osti.gov
¹H NMR spectroscopy is used to analyze the organic part of the molecule, the 12-hydroxystearate ligand. researchgate.net Changes in the chemical shifts and line widths of the proton signals, especially those near the carboxylate and hydroxyl groups, can indicate their involvement in coordination with the aluminum ion or in intermolecular hydrogen bonding. mdpi.com These hydrogen bonding interactions are critical for the self-assembly of the molecules into the fibrillar network. Advanced NMR techniques like 2D-NOESY can be used to probe spatial proximities between different parts of the molecules, further elucidating the molecular packing and interactions within the gel structure. mdpi.commdpi.com
| NMR Technique | Nucleus Probed | Information Obtained |
|---|---|---|
| ²⁷Al NMR | Aluminum-27 | Coordination number and geometry of the aluminum center. osti.gov |
| ¹H NMR | Proton (Hydrogen-1) | Conformation of the hydroxystearate chain; identification of sites involved in hydrogen bonding and coordination. mdpi.com |
| 2D-NOESY | Proton (Hydrogen-1) | Spatial relationships and intermolecular interactions between gelator molecules. mdpi.com |
Advanced Surface Characterization Techniques
Advanced surface characterization techniques are crucial for understanding the interfacial properties of materials, providing insights into their behavior in various applications. In the context of systems containing this compound, these techniques can elucidate the nature of the material's surface, which is critical for its performance as a thickener in lubricating greases and other formulations where its interaction with water is a key factor.
Supramolecular Assembly and Colloidal Behavior of Aluminum 12 Hydroxystearate
Mechanism of Self-Assembly in Various Solvents
The self-assembly of aluminum 12-hydroxystearate (Al-12-HSA) is a hierarchical process initiated by the amphiphilic nature of the molecule. This process is significantly influenced by the solvent, leading to a variety of supramolecular structures.
In various solvents, the initial step of self-assembly for Al-12-HSA involves the formation of spherical nano micelles. nih.govglobalauthorid.comresearchgate.netresearchgate.net These micelles are aggregates where the molecules orient themselves to minimize unfavorable interactions with the solvent. In aqueous solutions, Al-12-HSA forms micelles that can encapsulate other substances, which is a key aspect of its function as an emulsifier. Investigations using techniques such as UV-vis, FT-IR, and XRD have confirmed the gelling mechanism of Al-12-HSA, which begins with the formation of these nano-sized spherical micelles. nih.govglobalauthorid.comresearchgate.netresearchgate.net Studies have shown the growth of Al-12-HSA nanoparticles, with sizes ranging from 15-40 nm, on lignin (B12514952), further illustrating the formation of these initial micellar structures. nih.govresearchgate.netresearchgate.net The self-assembly into micelles is a fundamental property that underpins its use in creating nanostructured materials.
Following the initial formation of nano micelles, these primary structures further self-assemble into larger, aggregated network structures. nih.govresearchgate.netresearchgate.net This aggregation is a crucial step in the gelation process, where the network entraps solvent molecules, leading to the formation of a stable gel. nih.govresearchgate.netresearchgate.net Rheological studies have demonstrated that the gelation characteristics are attributable to the self-assembly of Al-12-HSA nano micelles into an aggregated network that effectively traps oils. nih.govresearchgate.netresearchgate.net This network formation is responsible for the compound's ability to act as a gelling agent in various industrial applications, including lubricants and greases.
The stability and formation of the fibrillar network of Al-12-HSA are primarily governed by non-covalent interactions, specifically hydrogen bonding and van der Waals forces. The hydroxyl group on the 12th carbon of the stearate (B1226849) chain is crucial for forming intermolecular hydrogen bonds, which drive the longitudinal growth of the molecules into fibers. researchgate.net These hydrogen bonds, along with weaker van der Waals interactions between the long hydrocarbon chains, facilitate the stacking of Al-12-HSA molecules. researchgate.netmdpi.com This ordered stacking leads to the creation of self-assembled fibrillar networks (SAFiNs). researchgate.net Molecular dynamics simulations have shown that the self-assembly of 12-hydroxystearic acid in organic solvents results in pseudocrystalline aggregates stabilized by hydrogen bonding between hydroxyl groups and carboxylic acid dimerization. nih.gov The balance of these interactions is critical for the formation of a stable three-dimensional gel network. mdpi.com
The nature of the solvent plays a pivotal role in the self-assembly of Al-12-HSA. The polarity and compatibility of the solvent with the gelator molecule dictate the morphology and stability of the resulting network. researchgate.netmdpi.com Gelation is generally more effective in solvents where there is a delicate balance between solubility and insolubility of the gelator. acs.org If the solvent is too "good," it will solvate the individual molecules completely, preventing aggregation. Conversely, in a very "poor" solvent, the gelator will precipitate out of the solution rather than forming a network.
Formation of Self-Assembled Fibrillar Networks (SAFiNs)
The supramolecular aggregation of this compound often culminates in the formation of Self-Assembled Fibrillar Networks, commonly referred to as SAFiNs. georgetown.edu These networks are responsible for the gel-like properties observed when Al-12-HSA is dispersed in a liquid medium. The formation of SAFiNs is a hallmark of many low-molecular-weight gelators, where anisotropic, one-dimensional growth of molecular aggregates leads to the creation of an entangled, three-dimensional structure that immobilizes the solvent. georgetown.edu
The process begins with the self-assembly of individual Al-12-HSA molecules into primary aggregates, which then grow into long, thin fibrils. researchgate.net These fibrils subsequently interact and entangle to form a network that spans the entire volume of the solvent, resulting in the formation of a gel. The morphology of these networks, including the length, thickness, and branching of the fibrils, is highly dependent on factors such as the solvent, temperature, and the concentration of the gelator. rsc.org The ability of 12-hydroxystearic acid and its derivatives to form these intricate networks is a key reason for their widespread use as gelling agents. researchgate.netscispace.com
Within the individual fibers of the SAFiNs, the this compound molecules are arranged in a highly ordered fashion. X-ray scattering studies have revealed that these molecules typically pack into lamellar structures. mdpi.com In these lamellae, the Al-12-HSA molecules are arranged in bilayers, with the hydrophilic aluminum-carboxylate head groups and the hydroxyl groups forming a central plane, and the hydrophobic stearate tails extending outwards.
This bilayer arrangement is stabilized by strong hydrogen bonding between the carboxyl and hydroxyl groups of adjacent molecules. mdpi.com The alkyl chains of the stearate moieties are generally aligned parallel to each other, maximizing van der Waals interactions. The specific packing arrangement within the lamellae, such as the tilt angle of the molecules relative to the lamellar plane, can vary depending on the specific conditions of gel formation. This ordered molecular packing is fundamental to the formation of the crystalline, high-aspect-ratio fibers that constitute the gel network. scispace.com
Impact of Cooling Protocols on Fibrillar Network Morphology
The morphology of the self-assembled fibrillar networks (SAFINs) formed by this compound and related gelators is highly dependent on the thermal history, specifically the cooling protocol applied to the precursor sol phase. georgetown.edu The process of cooling initiates nucleation and subsequent crystal growth, which forms the three-dimensional fibrillar and branched structures responsible for entrapping the liquid phase and forming the gel. uni-halle.de The rate and method of cooling directly influence the dimensions and characteristics of these crystalline structures.
Generally, the cooling protocol determines the final morphology of the network's building blocks, which can manifest as spherulitic objects of varying sizes. georgetown.edu Slower cooling rates tend to produce more ordered and larger crystalline structures. For instance, gels prepared by allowing hot solutions to cool slowly to room temperature often result in longer fibers within the fibrillar network. georgetown.eduiitkgp.ac.in This increased fiber length is consistent with slightly higher gelation temperatures (Tgs) observed in slow-cooled gels compared to those subjected to rapid cooling. iitkgp.ac.in
Conversely, faster cooling rates can lead to smaller, less-ordered crystals. The gelling behavior is predominantly influenced by this cooling phase, as it governs the crystallization and propagation of the gelator network during the self-assembly process. nih.gov The application of shear during the cooling and gelation phase can further alter the network formation by affecting nucleation and crystallization rates, which leads to significant morphological changes in the resulting particles and can impact the gel's mechanical strength. aip.org
The table below illustrates how different cooling rates can affect the properties of oleogels, based on findings from related systems.
| Cooling Rate (°C/min) | Shear Rate (s⁻¹) | Resulting Network Characteristics |
| 0.5 | 0 (Static) | Slower crystallization, potential for larger, more ordered crystal networks. aip.org |
| 2.0 | 0 (Static) | Intermediate crystallization rate and network structure. aip.org |
| 5.0 | 0 (Static) | Rapid cooling, potentially leading to smaller, more numerous crystals. iitkgp.ac.inaip.org |
| 0.5 - 5.0 | 10 - 130 | Shear can disrupt network formation, leading to altered morphology and potentially weaker gels. aip.org |
Colloidal Stability and Dispersion Phenomena
Principles of Stabilization Mechanisms (e.g., Steric Stabilization)
The stability of colloidal dispersions, including those involving this compound, is governed by the interplay of attractive and repulsive forces between particles. To prevent aggregation or flocculation caused by attractive van der Waals forces, repulsive forces must be introduced. ulprospector.com Stabilization is typically achieved through two primary mechanisms: electrostatic and steric stabilization, or a combination of both known as electrosteric stabilization. mpg.de
Steric stabilization is a powerful mechanism, particularly in non-aqueous, solvent-based systems where electrostatic stabilization can be difficult to achieve. ulprospector.com It arises when particle surfaces are covered with an adsorbed or tethered layer of polymeric molecules. ulprospector.commpg.de These polymer tails dissolve in the continuous phase (the solvent). ulprospector.com As two particles approach each other, their polymer layers begin to overlap. This interpenetration is energetically unfavorable, leading to an increase in the local concentration of the polymer tails in the region between the particles. ulprospector.comresearchgate.net The system reacts to this increased concentration via an osmotic effect, where solvent molecules flow into the crowded region, forcing the particles apart. ulprospector.com This steric repulsion force is short-range and increases sharply as the distance between particles decreases. tue.nl Poly(12-hydroxystearic acid) itself is known to act as a steric stabilizer for colloids like poly(methyl methacrylate) (PMMA). researchgate.net
Electrosteric stabilization is a hybrid mechanism that utilizes polyelectrolytes—polymers with ionizable groups. mpg.deethz.ch In this case, the stabilizing layer carries an electrical charge, providing both steric repulsion from the polymer chains and electrostatic repulsion from the like charges. ethz.ch The effectiveness of this mechanism is highly dependent on solvent properties such as pH and ionic strength, which can alter the charge density and the conformation (swelling or collapse) of the polymer layer. ethz.ch At a low pH, for example, a stabilizing layer of poly(methacrylic acid) can collapse, leading to aggregation, whereas at a high pH, the layer swells and induces stability. ethz.ch
Interparticle Forces and Aggregation Behavior
The aggregation of this compound in a liquid medium to form a gel network is a result of a delicate balance of intermolecular forces. The primary driving forces for the self-assembly and aggregation of 12-hydroxystearic acid (12-HSA) and its salts are hydrogen bonding and van der Waals forces. researchgate.net
The 12-hydroxyl group and the carboxylic acid headgroup are crucial for forming strong, directional hydrogen bonds. researchgate.net Molecular dynamics simulations have shown that 12-HSA molecules in nonpolar solvents like hexane (B92381) self-assemble into pseudocrystalline aggregates. nih.govresearchgate.net This process involves the formation of polarized rings between the hydroxyl groups of adjacent molecules and head-to-head dimerization of the carboxylic acid groups. nih.govresearchgate.net These specific, non-covalent interactions lead to the one-dimensional growth of fibers. researchgate.net
In addition to hydrogen bonding, London dispersion forces, a type of van der Waals force, between the long hydrocarbon chains of the molecules further enhance the affinity for self-assembly. researchgate.net These attractive forces must be overcome for a dispersion to remain stable. ulprospector.com The aggregation behavior is also highly sensitive to the presence and type of counterions. nih.gov For instance, the lithium and sodium salts of 12-hydroxystearate form different aggregate structures. nih.gov Quantum mechanical and molecular dynamics simulations revealed that lithium salts exhibit more efficient packing and a higher frequency of hydrogen bonding compared to sodium salts, which helps explain their different rheological properties and thermal stability. nih.gov This ordered aggregation leads to the formation of fibrils that entangle to create the gel network. nih.gov
Role of Surfactants and Ligands in Dispersion
Surfactants and ligands play a critical role in controlling the dispersion and stability of colloidal particles, including those of aluminum compounds. nih.govnih.gov These molecules, often polymeric in nature, adsorb onto the surface of the particles, modifying the particle-solvent interface and altering interparticle forces. ulprospector.commpg.de
In the context of dispersion, surfactants and ligands are essential for imparting stability. Polymeric surfactants, for example, provide steric stabilization by forming a protective layer around the particles that prevents them from aggregating. researchgate.net The effectiveness of this stabilization depends on the molecular weight of the polymer and its interaction with the solvent. researchgate.net
For aluminum-containing systems, such as alumina (B75360) or aluminum hydroxide (B78521) particles, anionic surfactants and polyelectrolytes have been shown to significantly influence colloidal stability. nih.govnih.gov These ligands adsorb onto the particle surface, altering its surface charge. nih.gov This can shift the isoelectric point (the pH at which the particle has no net charge) and enhance electrostatic repulsion between particles, thereby promoting dispersion and stability. nih.gov The interaction between the particles and the dispersant can be quantified by measuring the specific free energy of interaction. nih.gov
Furthermore, the presence of surfactants can influence the dissolution of metal hydroxides. Studies on goethite (an iron oxide) and boehmite (an aluminum oxyhydroxide) have shown that low concentrations of anionic surfactants can significantly increase the rate of ligand-promoted dissolution, although this effect can diminish at higher surfactant concentrations. nih.gov The chemical structure of the surfactant, particularly its lipid chain, is important in determining its effect. science.gov Capping ligands are also instrumental in controlling the growth and final shape of nanoparticles during their synthesis. rsc.org
Phase Behavior and Gelation Characteristics
Gelation Thresholds and Critical Gelator Concentrations
The formation of a gel by a low-molecular-mass organogelator like this compound is a concentration-dependent phenomenon. A gel will only form when the concentration of the gelator in the solvent reaches a specific minimum threshold. This threshold is known as the Critical Gelator Concentration (CGC) or Minimum Gelation Concentration (MGC). georgetown.edunih.gov Below the CGC, the system remains a liquid sol, as there are insufficient gelator molecules to form a continuous, sample-spanning three-dimensional network. georgetown.edu The CGC is defined as the lowest concentration of a gelator at which a stable gel is formed at a given temperature, typically room temperature. georgetown.eduresearchgate.net
The value of the CGC is a key measure of a gelator's efficiency; a lower CGC indicates a more efficient gelator. iitkgp.ac.in The CGC is not an intrinsic property of the gelator alone but is highly dependent on the nature of the solvent and the interactions between the gelator and the solvent molecules. researchgate.netscience.gov Generally, the CGC increases as the strength of interactions (e.g., polarity, hydrogen bonding) between the gelator and the solvent increases, as stronger solvation can compete with the self-assembly of the gelator molecules. science.gov
For example, derivatives of 12-hydroxystearic acid have been shown to be highly efficient gelators, with CGC values as low as 0.5 wt% in solvents like silicone oil and toluene. researchgate.net In contrast, the same gelators may have higher CGCs in other liquids. researchgate.net The table below provides representative data on how the CGC can vary for a given gelator in different solvents, illustrating the importance of the gelator-solvent relationship. iitkgp.ac.in
| Gelator System | Solvent | Critical Gelator Concentration (CGC) (wt%) |
| 12-Hydroxystearic Acid Derivative A | Silicone Oil | 0.5 |
| 12-Hydroxystearic Acid Derivative A | Toluene | 0.5 |
| 12-Hydroxystearic Acid Derivative A | Acetonitrile | 0.5 |
| 12-Ketostearic Acid | Mineral Oil | 2.0 - 5.0 |
| 12-Ketostearic Acid | n-Decane | > 5.0 |
| This table is illustrative, compiled from findings on 12-hydroxystearic acid derivatives and related compounds to show the variance of CGC with solvent type. iitkgp.ac.inresearchgate.net |
Thermoreversible Gelation Mechanisms
The gelation of solvents by this compound (Al-12HSA) is a prime example of thermoreversible physical gelation. This process does not involve the formation of covalent bonds, but rather the self-assembly of gelator molecules into a three-dimensional network that immobilizes the liquid phase. The reversibility of this process is dictated by temperature, allowing the system to transition between a semi-solid gel state and a liquid sol state upon cooling and heating, respectively. researchgate.netnih.gov
The fundamental mechanism begins with the dissolution of Al-12HSA in a suitable organic solvent at an elevated temperature. In this sol state, the gelator molecules are dispersed individually. As the solution cools, the thermal energy of the molecules decreases, allowing weaker, non-covalent interactions to dominate. The driving forces for the self-assembly of Al-12HSA are primarily hydrogen bonding and van der Waals interactions. researchgate.net The 12-hydroxyl (-OH) group and the carboxylate group coordinated to the aluminum center are critical for forming intermolecular hydrogen bonds. researchgate.net These interactions, complemented by van der Waals forces between the long aliphatic stearate chains, promote the one-dimensional growth of the gelator molecules into primary aggregates. georgetown.eduresearchgate.net
These primary structures, often described as fibers, strands, or tapes, further associate to form a complex, self-assembled fibrillar network (SAFIN). georgetown.eduacs.org This network ramifies throughout the solvent, creating a matrix that physically entraps the solvent molecules through capillary forces and solid-liquid interfacial interactions, leading to the formation of a macroscopic gel. researchgate.net The process involves the precipitation and crystallization of the gelator into high-aspect-ratio fibrillar structures. researchgate.net Investigations using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) have revealed that these networks can be composed of spherulitic objects, which are themselves constituted by packed lamellar fibers. georgetown.eduacs.orgnih.gov The gelation can be a rapid process, sometimes occurring within minutes, and results in a significant increase in viscosity. researchgate.netosti.gov
Upon reheating, the input of thermal energy increases the kinetic energy of the molecules, overcoming the non-covalent interactions holding the network together. The hydrogen bonds and van der Waals forces are disrupted, causing the fibrillar network to disassemble and the gelator to redissolve into the solvent, returning the system to its liquid sol state. This cycle of gelation-dissolution can be repeated, highlighting the thermoreversible nature of these gels. researchgate.net Rheological studies confirm this behavior, showing a sharp change in storage modulus (G′) and loss modulus (G″) at the sol-gel transition temperature. researchgate.nettandfonline.com
The table below summarizes key characteristics of the thermoreversible gelation process.
| Parameter | Description | Primary Driving Forces | Resulting Structure |
| Gelation Trigger | Cooling of a solution from an elevated temperature. | Hydrogen Bonding, van der Waals forces. researchgate.net | Self-Assembled Fibrillar Network (SAFIN). georgetown.edu |
| Solubilization | Heating the gel above its melting temperature (Tgel). | Thermal energy overcomes non-covalent bonds. | Dispersed gelator molecules in a sol. |
| Reversibility | The sol-gel transition can be cycled by changing the temperature. researchgate.net | Reversible formation and disruption of the network. | Alternating between gel and sol states. |
| Mechanical Properties | Gels exhibit viscoelastic, solid-like properties with high mechanical stability. nih.govtandfonline.com | Entrapment of solvent within the 3D network. | A stable, semi-solid material. |
Influence of Chirality on Self-Assembly and Gelation
The molecular structure of the 12-hydroxystearate (12-HSA) ligand, specifically the presence of a chiral center at the 12th carbon, exerts a profound influence on the supramolecular assembly and subsequent gelation behavior. researchgate.netnih.gov The stereochemistry of this center dictates the handedness of the resulting aggregates and significantly affects the efficiency and nature of the gel network. nih.govresearchgate.net
Studies comparing the gelating abilities of enantiomerically pure (e.g., (R)-12HSA or D-12HSA) and racemic (a 50/50 mixture of R- and S-isomers) forms of 12-HSA have revealed striking differences. nih.govrsc.org Enantiomerically pure 12-HSA is a much more efficient gelator. For instance, less than 1.0 wt% of optically pure (D)-12HSA is sufficient to gelate mineral oil, forming a matrix composed of high-aspect-ratio fibers. researchgate.netrsc.org In these fibers, the molecules organize into head-to-head dimers via their carboxylic acid groups, while the hydroxyl groups form an extensive hydrogen-bonding network that promotes longitudinal growth. researchgate.netrsc.org This efficient one-dimensional growth is key to forming the entangled fibrillar network necessary for gelation at low concentrations. researchgate.net The chirality of the individual molecules translates to the supramolecular level, often resulting in the formation of twisted or helical ribbons. researchgate.netresearchgate.net
In stark contrast, racemic 12-HSA is a significantly less effective gelator. rsc.org At concentrations where the pure enantiomer forms a robust gel, the racemic mixture often fails to reach the percolation threshold required for gelation. researchgate.netrsc.org Instead of long fibers, racemic 12-HSA tends to form platelet-like crystals. rsc.org This morphological difference is attributed to a different molecular packing arrangement. In the racemic crystals, the molecules form acyclic dimers that are hydrogen-bonded in a single plane, which inhibits the preferential one-dimensional growth necessary for fiber formation. researchgate.netrsc.org This lack of longitudinal growth prevents the formation of an effective, space-filling network, thus diminishing its gelating ability. rsc.org
The following table summarizes the influence of chirality on the gelation properties of 12-hydroxystearic acid.
| Property | Enantiomerically Pure 12-HSA | Racemic 12-HSA | Reference |
| Gelation Efficiency | High (low critical gelator concentration, <1.0 wt%). | Low (high critical gelator concentration, >2.0 wt%). | researchgate.netrsc.org |
| Aggregate Morphology | High-aspect-ratio fibers, twisted ribbons. | Platelet-like crystals. | researchgate.netrsc.org |
| Primary Growth Mode | Longitudinal/One-dimensional. | Limited growth, formation of acyclic dimers. | researchgate.netrsc.org |
| Supramolecular Structure | Forms entangled, space-filling fibrillar networks. | Does not reach percolation threshold at low concentrations. | rsc.org |
| Molecular Packing | Head-to-head dimers with H-bonding network promoting fiber growth. | In-plane, hydrogen-bonded acyclic dimers preventing longitudinal growth. | researchgate.netrsc.org |
Rheological and Viscoelastic Properties of Aluminum 12 Hydroxystearate Formulations
Fundamental Rheological Parameters
Shear Viscosity and Shear Thinning Behavior
Formulations based on aluminum 12-hydroxystearate typically exhibit non-Newtonian, shear-thinning behavior. nih.govarxiv.org This means their viscosity decreases as the applied shear rate increases. arxiv.orgresearchgate.net At low shear rates, the entangled network of the this compound thickener offers high resistance to flow, resulting in high viscosity. As the shear rate increases, this network structure is progressively broken down, leading to a reduction in viscosity. researchgate.net This behavior is advantageous in applications like lubrication, where high viscosity is desired at rest to prevent leakage, and low viscosity is needed during operation to reduce friction.
The steady-state flow behavior of grease demonstrates a complex strain-response to stress. researchgate.net In the high shear rate range, the viscosity of the grease may approach a value similar to that of the base oil. researchgate.net The degree of shear thinning can be influenced by factors such as the concentration of the thickener and the type of base oil used.
| Parameter | Description | Relevance to this compound |
| Shear Viscosity | A measure of a fluid's resistance to flow under shear stress. | Formulations exhibit high viscosity at rest and lower viscosity under shear. |
| Shear Thinning | The reduction of viscosity with increasing shear rate. | A characteristic and beneficial property for lubrication applications. nih.govarxiv.orgresearchgate.net |
Yield Stress and Solid-Like Behavior
A key characteristic of this compound thickened greases is the presence of a yield stress. This is the minimum shear stress required to initiate flow. Below the yield stress, the material behaves as a solid, exhibiting elastic properties. researchgate.net This solid-like behavior is attributed to the three-dimensional network structure formed by the thickener. mdpi.com
The yield stress is a critical parameter for applications where the material must remain in place under low-stress conditions, such as preventing the leakage of grease from a bearing. The magnitude of the yield stress is influenced by the thickener concentration and the interactions within the thickener network. researchgate.net For instance, greases with a higher thickener concentration generally exhibit a higher yield stress. researchgate.net
Dynamic Rheological Measurements
Dynamic rheological measurements, typically conducted using oscillatory tests, provide detailed insights into the viscoelastic nature of this compound formulations. These tests involve applying a small, oscillating strain or stress and measuring the material's response.
Storage Modulus (G') and Loss Modulus (G'') Characterization
The viscoelastic behavior of these formulations is characterized by the storage modulus (G') and the loss modulus (G''). mdpi.com
Storage Modulus (G'): Represents the elastic component of the material. It is a measure of the energy stored and recovered per cycle of oscillation. A higher G' indicates a more solid-like or structured material.
Loss Modulus (G''): Represents the viscous component of the material. It is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material.
In this compound greases, G' is typically higher than G'' at low frequencies and strains, confirming the predominantly elastic, solid-like structure at rest. researchgate.netmdpi.comresearchgate.net The point where G' and G'' cross over (the crossover point) is often associated with the transition from solid-like to liquid-like behavior and can be related to the yield point of the material.
| Modulus | Represents | Significance in this compound Formulations |
| Storage Modulus (G') | Elastic (solid-like) behavior | High G' at rest indicates a strong thickener network. mdpi.com |
| Loss Modulus (G'') | Viscous (liquid-like) behavior | Indicates energy dissipation under shear. mdpi.com |
Frequency and Strain Dependence of Viscoelastic Moduli
The storage and loss moduli of this compound formulations are dependent on both the frequency of oscillation and the applied strain amplitude. mdpi.comresearchgate.net
Frequency Dependence: At low frequencies, there is more time for the polymer-like network to relax, and the viscous response can be more significant. As frequency increases, the material has less time to flow, and the elastic response (G') often becomes more dominant or reaches a plateau. researchgate.netbeilstein-journals.org The specific frequency dependence provides information about the relaxation times of the network structure.
Strain Dependence: In the linear viscoelastic region (LVER), at very small strains, both G' and G'' are independent of the applied strain. This region characterizes the undisturbed material structure. Beyond a critical strain value, the network structure begins to break down, and both moduli typically decrease with increasing strain. This transition from linear to non-linear behavior is indicative of the material's structural integrity.
Time-Dependent Rheological Phenomena
Some formulations containing 12-hydroxystearic acid derivatives have been observed to exhibit thixotropic properties. georgetown.edu Thixotropy is a time-dependent shear thinning behavior where the viscosity decreases under constant shear and then gradually recovers when the shear is removed. acs.org This phenomenon is associated with the breakdown and subsequent reformation of the thickener's internal structure. nlgi.org
The rate and extent of this structural recovery can be a critical factor in applications that experience intermittent shear. For instance, in lubricating greases, a certain degree of thixotropic recovery is desirable to ensure that the grease can reform its structure and remain in place after a period of high shear. Some organogels based on (R)-12-hydroxystearic acid derivatives have shown unusually fast recovery of their viscoelastic properties within seconds of being subjected to high strain. georgetown.edu
Thixotropy and Recovery Kinetics
Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases under shear stress and then gradually recovers when the stress is removed. This behavior is fundamental to this compound gels, which transition from a semi-solid, structured state to a liquid-like state upon agitation and then revert to their gelled form at rest.
The process is rooted in the breakdown and subsequent reformation of the gelator's fibrous network. When shear is applied, the non-covalent interactions (primarily hydrogen bonds) holding the crystalline fibers together are disrupted, leading to a decrease in viscosity and elastic modulus. Once the shear is removed, the fibers begin to re-associate through Brownian motion and intermolecular interactions, rebuilding the three-dimensional network.
The kinetics of this recovery can vary significantly. Some organogels based on derivatives of (R)-12-hydroxystearic acid have been reported to exhibit exceptionally fast recovery, regaining a substantial portion of their viscoelasticity within seconds of the cessation of high-strain shearing. researchgate.net This rapid recovery is an order of magnitude faster than what is typically observed for many other organogels with crystalline fibrillar networks. researchgate.net The recovery of the storage modulus (G') over time can often be fitted to a power-law model, providing a quantitative method to compare the recovery kinetics under different conditions, such as varying temperatures. google.com Studies on analogous lithium 12-hydroxystearate grease have shown that the most significant regeneration of the thickener microstructure occurs within the first hour of relaxation after shearing has ceased. acs.org
Creep and Stress Relaxation Behaviors
Creep and stress relaxation are two essential viscoelastic phenomena that describe a material's response to sustained mechanical loading.
Creep is the gradual deformation of a material over time when subjected to a constant stress. For an this compound gel, applying a constant load will result in an initial elastic deformation followed by a slower, continuous viscous flow or "creep." This behavior is a critical consideration in applications where the material must maintain its shape under sustained force. The creep response is governed by the rearrangement of the fiber network; under constant stress, fibers can slowly move past one another, leading to permanent deformation. Creep tests on lubricating greases, including those with aluminum complex thickeners, are used to determine their structural stability and yield stress. researchgate.netresearchgate.net
Stress Relaxation is the decrease in stress over time when a material is held at a constant strain. knowde.com When an this compound gel is rapidly deformed to a fixed point and held there, the internal stresses generated during the deformation will gradually dissipate. This relaxation occurs as the strained fibrous network reorganizes into a more energetically favorable, lower-stress configuration. The rate and extent of stress relaxation provide insights into the internal mobility of the gelator molecules within the network. In materials with covalent crosslinks, stress relaxation is often slow and dominated by solvent migration, whereas in physically crosslinked gels like those of this compound, relaxation can be faster and is associated with the breaking and reforming of physical bonds within the network. mdpi.com While specific data for this compound is limited, studies on other physically crosslinked gels and aluminum alloys show that the relaxation process is often characterized by a rapid initial stress decay followed by a slower, more gradual decline. mdpi.commdpi.com
Factors Influencing Rheological Performance
The rheological behavior of this compound formulations is not intrinsic to the molecule alone but is highly sensitive to a range of formulation and environmental factors.
Gelator Concentration and Microstructure Correlation
The concentration of this compound is a primary determinant of the rheological properties of the resulting gel. There is a critical gelling concentration (CGC) below which a stable gel will not form. acs.org Above the CGC, increasing the gelator concentration has a profound effect on both the microstructure and the macroscopic rheology.
As the concentration of the gelator increases, the density of the self-assembled fibrillar network increases. This leads to the formation of a more robust and interconnected three-dimensional structure. stle.org Microscopically, this translates to smaller network mesh sizes and a greater number of entanglement points between fibers. researchgate.net
| Gelator Concentration | Microstructure Observation | Storage Modulus (G') | Viscosity | Reference |
|---|---|---|---|---|
| Low (Near CGC) | Sparse, loosely connected fiber network | Low | Low | researchgate.netstle.org |
| Medium | More developed, entangled network | Intermediate | Intermediate | researchgate.net |
| High | Dense, highly interconnected fibrillar network | High | High | researchgate.netresearchgate.net |
Temperature Effects on Viscoelasticity
Temperature has a critical influence on the viscoelastic properties of this compound gels. As these are physically crosslinked systems, the thermal energy directly affects the stability of the non-covalent bonds that form the gel network.
Generally, as the temperature increases, the viscoelastic moduli (G' and G'') decrease. This is due to increased molecular motion, which makes it easier for the physical junctions in the network to break and reform, effectively weakening the gel structure. As the temperature approaches the gel-sol transition temperature (Tgel), the storage modulus drops sharply, and the material transitions from a gel-like solid to a liquid-like sol. For instance, aluminum complex greases, while functional at high temperatures, can exhibit poor shear stability as the temperature rises. stle.org
Influence of Solvent Nature and Polarity
The properties of the solvent, or the continuous phase, play a crucial role in the gelation process and the final rheological performance of this compound formulations. The "like-dissolves-like" principle is fundamental; the solubility of the gelator in the solvent at elevated temperatures is a prerequisite for gelation upon cooling.
The nature and polarity of the solvent significantly impact the self-assembly mechanism. researchgate.net The strength of the interactions between the solvent and the gelator molecules can either promote or hinder the fiber formation. In highly polar solvents, strong solvent-gelator interactions can compete with the gelator-gelator hydrogen bonding required for self-assembly, leading to a higher critical gelation concentration (CGC) or preventing gelation altogether. nahrainuniv.edu.iq Conversely, in non-polar solvents (like mineral or silicone oils), the gelator-gelator interactions are more favorable, promoting the formation of a robust fibrillar network. researchgate.netresearchgate.net
Studies on 12-hydroxystearic acid have shown that the morphology of the aggregates and the resulting network structure differ depending on the solvent. researchgate.net For instance, the rheological behavior of (R)-12-HSA in solvents like dodecane, toluene, and nitrobenzene (B124822) shows distinct characteristics, highlighting the solvent-dependent nature of the gel's properties. researchgate.net
Impact of Additives and Co-Thickeners
The rheological performance of this compound systems can be precisely tailored by incorporating various additives and co-thickeners. These materials can interact with the primary gel network to either reinforce or modify its structure.
Common additives include polymers, inorganic particles, and other surfactants or soaps. For example, polymers like recycled low-density polyethylene (B3416737) (LDPE) can act as effective rheology modifiers, functioning as fillers within the soap's entangled microstructure and enhancing the grease's properties. researchgate.net Other additives, such as molybdenum disulfide or graphite, are often used to improve tribological properties like load-carrying capacity and wear resistance, which are indirectly related to the formulation's rheological stability under shear. nahrainuniv.edu.iq
Co-thickeners, such as other metal soaps (e.g., calcium stearate), can create a mixed-soap system with synergistic effects, potentially improving thermal stability or mechanical properties. baerlocher.com Inorganic thickeners like fumed silica (B1680970) or clays (B1170129) can also be added. google.comnih.gov These particles can become integrated into the fiber network, acting as junction points and significantly increasing the gel's strength and yield stress. The choice of additive allows formulators to fine-tune properties like bleed, tackiness, and resistance to water washout. stle.org
| Additive/Co-Thickener | Typical Effect on Rheology | Mechanism | Reference |
|---|---|---|---|
| Polymers (e.g., LDPE, PIB) | Increases viscosity, improves mechanical stability | Acts as a filler in the fiber network, improves oil bleed control | researchgate.netresearchgate.net |
| Inorganic Thickeners (e.g., Silica, Clays) | Increases structural viscosity and yield point | Forms a composite network with the soap fibers, reinforcing the structure | google.comnih.gov |
| Other Metal Soaps (e.g., Calcium Stearate) | Synergistic thickening, modifies dropping point | Forms a mixed-micelle or mixed-fiber network with different packing | baerlocher.com |
| Solid Lubricants (e.g., Graphite, MoS₂) | Can increase viscosity; primarily affects tribology | Physical dispersion within the gel matrix | nahrainuniv.edu.iq |
| Nanoparticles (e.g., MOFs) | Improves mechanical and thermal stability | Reinforces the gel network through nanoparticle-fiber interactions | tandfonline.com |
Mechanistic Insights into Aluminum 12 Hydroxystearate Functionality
Molecular-Level Interactions Governing Macroscopic Properties
The macroscopic behavior of systems containing aluminum 12-hydroxystearate, such as their viscosity and thermal stability, is a direct consequence of the molecular-level interactions that drive the formation of a three-dimensional network.
The gelation and thickening properties of this compound in nonpolar solvents are primarily attributed to the formation of a three-dimensional fibrillar network. This network is established through the self-assembly of the this compound molecules, a process governed by specific non-covalent interactions. The key functional groups responsible for this self-assembly are the carboxylate group coordinated to the aluminum ion and the hydroxyl group at the 12th position of the stearate (B1226849) chain.
Molecular dynamics simulations and spectroscopic studies have elucidated the critical role of hydrogen bonding in the formation of these networks. The hydroxyl groups along the stearate backbone can form intermolecular hydrogen bonds, leading to the linear growth of fibrils. researchgate.net Simultaneously, the polar carboxylate-aluminum head groups can interact, creating junction zones that link these fibrils into a cohesive, sample-spanning network. nih.gov This dual-interaction capability, involving both mid-chain hydroxyl groups and end-chain polar heads, is fundamental to the robust network formation that dictates the material's macroscopic properties. The chirality of the 12-hydroxystearic acid molecule can also influence the twisting of the fibrils, further impacting the network architecture. researchgate.net
The self-assembly process often begins with the formation of dimers and small aggregates, which then grow into larger fibrillar structures. This hierarchical assembly is a key feature of many organogelators, with the final network structure being a result of a delicate balance of intermolecular forces. nih.govresearchgate.net
When incorporated into composite systems, this compound can exhibit synergistic effects with other components, such as lignin (B12514952). Lignin, a complex natural polymer, is rich in hydroxyl and other functional groups, making it capable of participating in the non-covalent interactions that drive network formation. nsf.gov
The synergistic effect in a composite containing this compound and lignin is primarily due to the formation of an enhanced intermolecular hydrogen-bonding network. The hydroxyl groups present in both the this compound and the various units of the lignin polymer can interact, creating additional cross-links within the material. mdpi.comnih.gov These interactions can lead to improved thermal stability and mechanical properties of the composite. researchgate.net Molecular dynamics simulations of lignin in composite systems have shown that hydrogen bonding between lignin's hydroxyl groups and functional groups in a polymer matrix significantly influences the material's properties. nih.gov
Table 1: Key Molecular Interactions in this compound Systems
| Interacting Species | Type of Interaction | Consequence |
|---|---|---|
| This compound molecules | Hydrogen bonding (hydroxyl groups) | Formation of primary fibrillar structures |
| This compound molecules | Polar interactions (carboxylate-aluminum head groups) | Creation of junction zones in the fibrillar network |
| This compound and Lignin | Hydrogen bonding (hydroxyl groups of both) | Enhanced cross-linking and network stability |
Thermodynamic and Kinetic Aspects of Self-Assembly
The formation of the functional fibrillar network of this compound is a spontaneous process of self-assembly, which can be understood through the principles of thermodynamics and kinetics.
The kinetics of self-assembly describe the pathway and rate at which the thermodynamically stable network is formed. This process often follows a nucleation-and-growth mechanism. mdpi.com Initially, a nucleus of aggregated molecules must form, which is a kinetically controlled step. Once a stable nucleus is present, it can grow by the addition of more molecules, leading to the elongation of the fibrils. nih.govnih.gov The rate of fibril formation can be influenced by factors such as temperature, concentration, and the presence of impurities or other interacting species. mdpi.commdpi.comfrontiersin.org Understanding the kinetics is crucial for controlling the microstructure of the final material, as different kinetic pathways can lead to different network morphologies and, consequently, different macroscopic properties. mdpi.com
Applications of Aluminum 12 Hydroxystearate in Advanced Materials Science and Engineering
As an Organogelator and Thickener in Industrial Formulations
The ability of Aluminum 12-hydroxystearate to form three-dimensional networks in organic liquids makes it a valuable gelling agent, or organogelator. acs.orguniroma1.itresearchgate.net This network structure immobilizes the liquid phase, imparting a semi-solid consistency to the formulation. nlgi.org This property is leveraged extensively in various industrial products where control over viscosity and flow is critical.
In the manufacturing of lubricating greases, a thickener is dispersed in a liquid lubricant (base oil) to produce a semi-solid product. lubrication.expert this compound is a key component in the formulation of aluminum complex greases. researchgate.net An aluminum complex thickener is formed by reacting a complex aluminum compound with two different acids, such as a fatty acid (like stearic or 12-hydroxystearic acid) and an aromatic acid (like benzoic acid). nlgi.orghexagon-europe.com This creates a "complex soap" that offers enhanced performance properties compared to simple soaps. nlgi.orgnalube.com
Aluminum complex greases are known for several key characteristics:
High Dropping Point : They typically have dropping points around 246°C (475°F), allowing them to be used in high-temperature applications, such as in steel mills and automotive wheel bearings for vehicles with disc brakes. hexagon-europe.com
Excellent Water Resistance : These greases exhibit superior resistance to water washout and washoff, making them highly suitable for use in wet and damp environments, such as in manufacturing and assembly plants. hexagon-europe.commachinerylubrication.com
Good Reversibility : A unique feature is their ability to retain consistency after repeated cycles of heating and cooling, which is beneficial in applications with intermittent heat buildup. hexagon-europe.com
Good Pumpability : Due to a relatively low soap content, they are easy to pump in centralized lubrication systems. hexagon-europe.com
When compared to other common grease types, aluminum complex greases offer a distinct performance profile. Lithium complex greases are versatile with a wide operating temperature range and good shear stability. mystiklubes.com Calcium sulfonate greases provide superior performance in dropping point, shear stability, and inherent rust protection. brautek.comdanagroups.combisleyinternational.com However, aluminum complex greases often surpass others in water resistance. machinerylubrication.com The choice of grease is ultimately determined by the specific demands of the application, such as operating temperature, load, and exposure to water. machinerylubrication.combrautek.com
Table 1: Comparative Properties of Common Grease Thickeners
| Property | Aluminum Complex | Lithium Complex | Calcium Sulfonate Complex |
|---|---|---|---|
| Dropping Point | ~246°C (475°F) hexagon-europe.com | ~260°C (500°F) brautek.combisleyinternational.com | >300°C (>572°F) brautek.combisleyinternational.com |
| Water Resistance | Excellent hexagon-europe.commachinerylubrication.com | Good to Excellent mystiklubes.com | Excellent danagroups.com |
| Shear Stability | Good to Excellent hexagon-europe.com | Excellent mystiklubes.com | Superior brautek.comdanagroups.com |
| Oxidation Stability | Good machinerylubrication.com | Good (additive dependent) brautek.com | Superior brautek.combisleyinternational.com |
| Key Advantage | Superior water resistance and heat reversion hexagon-europe.commachinerylubrication.com | Versatility and wide market use mystiklubes.comdanagroups.com | Inherent EP/AW properties and high-temperature stability brautek.comdanagroups.com |
In the coatings and inks industry, rheology modifiers are critical additives used to control the flow and deformation properties of the product. specialchem.comarkema.com These additives influence key characteristics like sag (B610663) resistance, pigment suspension, and ease of application. specialchem.comspecialchem.com Aluminum soaps, including aluminum stearates and their derivatives, are used as gellants and rheology modifiers in solvent-based systems. elementis.comgoogle.com They create a thixotropic structure, which means the product is gel-like at rest but flows when shear is applied (e.g., during brushing or rolling). specialchem.com
The functions of this compound and related aluminum soaps in these formulations include:
Controlling Sag : By building viscosity at low shear, they prevent paint from dripping or sagging on vertical surfaces. specialchem.com
Preventing Pigment Settling : The gel network suspends pigments and fillers, ensuring stability during storage. specialchem.com
Improving Application Properties : They provide the desired body and consistency for optimal application and film formation. specialchem.com
Environmental Remediation Technologies
The self-assembly properties of this compound make it a promising material for environmental applications, particularly in the cleanup of organic pollutants.
Marine oil spills pose a severe threat to ecosystems. rsc.org Phase-selective organogelators (PSOGs) are materials that can selectively solidify the oil phase from an oil-water mixture, facilitating its removal. mdpi.comresearchgate.net this compound (Al HSA) has been identified as an effective PSOG for oil spill recovery. researchgate.net
Research has demonstrated that Al HSA functions through a specific gelling mechanism. researchgate.net When introduced to an organic solvent or oil, the Al HSA molecules self-assemble to form spherical nano-micelles. researchgate.net These micelles then aggregate into a three-dimensional network structure that effectively traps the oil, converting the liquid pollutant into a semi-solid gel. researchgate.net This gelled oil can be more easily collected from the water's surface. researchgate.net In one study, Al HSA nanoparticles with a size of 15-40 nm were grown on a lignin (B12514952) substrate, creating a composite gelator with abundant pore structures that rapidly adsorbed oils and organic solvents. researchgate.net This approach creates a synergistic effect of oil adsorption and gelation, leading to rapid and efficient recovery. researchgate.net
Table 2: Research Findings on Al HSA for Oil Spill Recovery
| Parameter | Finding | Source |
|---|---|---|
| Gelling Mechanism | Forms spherical nano-micelles that create an aggregated network structure to trap oils. | researchgate.net |
| Particle Size | Al HSA nanoparticles of 15-40 nm were synthesized on a lignin support. | researchgate.net |
| Action | Achieves a synergistic effect of oil adsorption and gelation for rapid recovery. | researchgate.net |
| Selectivity | As a phase-selective gelator, it acts on the oil phase without solidifying the water. | researchgate.netresearchgate.net |
The same properties that make this compound an effective oil gelator also allow it to function as a sorbent for various organic solvents. researchgate.net Sorbents are materials used to absorb or adsorb liquids or gases. The porous, aggregated network formed by the self-assembly of Al HSA nano-micelles can rapidly trap and hold organic solvents. researchgate.net This capability is particularly useful in composite materials designed for environmental remediation, where the goal is to capture and remove harmful solvents from water. researchgate.net
Advanced Composite Materials
Aluminum matrix composites (AMCs) are a class of advanced materials where reinforcements (like ceramic particles or fibers) are incorporated into an aluminum alloy matrix to enhance properties such as strength, stiffness, and wear resistance. researchgate.netsemnan.ac.ir These materials are widely used in the aerospace, automotive, and defense industries. researchgate.netsemnan.ac.ir
While extensive research exists on reinforcing aluminum alloys with particles like silicon carbide (SiC) and alumina (B75360) (Al2O3), the specific use of this compound as a direct component or additive within the bulk structure of advanced aluminum matrix composites is not widely documented in available literature. researchgate.nete3s-conferences.orgmdpi.com Its primary role in materials science is established as a gelling agent and rheology modifier for organic-based systems like greases and coatings, rather than as a reinforcement or alloying agent in high-temperature metallurgical processes used for making AMCs. hexagon-europe.comspecialchem.comresearchgate.net
Surface Modification of Inorganic Fillers for Polymer Composites
Inorganic fillers are frequently incorporated into polymer matrices to enhance mechanical, thermal, and barrier properties. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices often leads to poor dispersion and weak interfacial adhesion, which can compromise the performance of the resulting composite material. Surface modification of these fillers is a common strategy to overcome this challenge.
This compound can serve as an effective surface modifying agent for inorganic fillers. The hydroxyl group on the stearate (B1226849) chain and the aluminum portion of the molecule can interact with the surface of inorganic fillers, such as aluminum hydroxide (B78521) or calcium carbonate, through chemical or physical adsorption. This interaction effectively coats the filler particles with a layer of long, hydrophobic hydrocarbon chains. This surface treatment transforms the filler from hydrophilic to hydrophobic, reducing its surface energy and making it more compatible with the polymer matrix. This improved compatibility helps to prevent the agglomeration of filler particles, leading to a more uniform dispersion and enhanced mechanical properties of the composite. While direct research on this compound is not extensively documented in publicly available literature, the principles of using fatty acids and their salts for filler surface modification are well-established. For instance, studies on stearic acid treatment of fillers like aluminum hydroxide have demonstrated improved dispersion and mechanical performance in polymer composites.
Table 1: Comparison of Surface Properties of Unmodified and Modified Inorganic Fillers
| Property | Unmodified Filler | Filler Modified with a Stearate-Based Compound |
| Surface Energy | High | Low |
| Wettability by Polymer | Poor | Good |
| Tendency to Agglomerate | High | Low |
| Interfacial Adhesion | Weak | Strong |
This table presents generalized data based on the established effects of stearate-based surface modifiers on inorganic fillers.
Enhancement of Dispersion in Hydrophobic Matrices
The successful incorporation of fillers into a hydrophobic polymer matrix is heavily dependent on achieving a stable and uniform dispersion. Agglomerates of filler particles can act as stress concentration points, leading to premature failure of the composite material. The hydrophobic surface layer created by this compound on the filler particles plays a crucial role in enhancing their dispersion within a hydrophobic matrix.
Table 2: Effect of Filler Dispersion on the Mechanical Properties of a Polymer Composite
| Mechanical Property | Poor Dispersion (Agglomerated Fillers) | Good Dispersion (Well-Dispersed Fillers) |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Lower | Higher |
| Impact Strength | Lower | Higher |
| Modulus of Elasticity | Inconsistent | Consistent and often higher |
This table illustrates the general impact of filler dispersion on the mechanical properties of polymer composites.
Emerging Applications in CO2 Thickeners for Enhanced Oil Recovery
Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. One promising EOR method involves the injection of supercritical carbon dioxide (CO2) into the reservoir. Supercritical CO2 is an excellent solvent for crude oil, reducing its viscosity and causing it to swell, which facilitates its flow to the production wells. However, the low viscosity of supercritical CO2 compared to crude oil can lead to a phenomenon known as "viscous fingering," where the CO2 bypasses large areas of the reservoir, resulting in an inefficient sweep and reduced oil recovery.
To address this challenge, there is a growing research interest in the development of "CO2 thickeners" – additives that can increase the viscosity of supercritical CO2, thereby improving the mobility ratio between the injected fluid and the crude oil. This leads to a more stable displacement front and a more efficient sweep of the reservoir. The ideal CO2 thickener should be soluble in supercritical CO2, effective at typical reservoir temperatures and pressures, and economically viable.
While the application of this compound as a CO2 thickener is still in the exploratory stages, its molecular structure suggests it could be a promising candidate. As a "small molecule" thickener, it has the potential to form supramolecular structures, such as micelles or transient polymer-like networks, in supercritical CO2 through intermolecular associations. The amphiphilic nature of this compound, with its CO2-philic (hydrocarbon tail) and potentially CO2-phobic (metallic head) components, could drive the self-assembly of these viscosity-enhancing structures. The development of effective small-molecule CO2 thickeners is an active area of research, and compounds with similar associative properties are being investigated. Further research and experimental validation are necessary to determine the efficacy of this compound in this emerging application.
Table 3: Key Parameters for CO2 Thickeners in Enhanced Oil Recovery
| Parameter | Desired Characteristic | Potential Role of this compound |
| Solubility in Supercritical CO2 | High | The long hydrocarbon tail is expected to be CO2-philic. |
| Viscosity Enhancement | Significant increase at low concentrations | Intermolecular associations could lead to the formation of viscosity-enhancing networks. |
| Thermal Stability | Stable at reservoir temperatures | Metal stearates generally exhibit good thermal stability. |
| Cost-Effectiveness | Low | The cost would be a critical factor for large-scale EOR applications. |
This table outlines the desired properties of a CO2 thickener and speculates on the potential attributes of this compound in this context.
Theoretical and Computational Modeling of Aluminum 12 Hydroxystearate Systems
Molecular Dynamics Simulations of Self-Assembly
Molecular dynamics (MD) simulations have proven to be a valuable tool for investigating the self-assembly of 12-hydroxystearic acid (12-HSA) and its derivatives, which serve as a proxy for understanding the behavior of aluminum 12-hydroxystearate. drexel.edu These simulations model the interactions between individual molecules and their surrounding solvent to predict how they aggregate into larger structures.
Research has shown that the self-assembly of 12-HSA in nonpolar solvents like hexane (B92381) is driven by the formation of hydrogen bonds. drexel.edu Specifically, simulations have identified the formation of polarized five- and six-membered rings between the hydroxyl groups on the 12th carbon of adjacent molecules, as well as head-to-head dimerization of the carboxylic acid groups. drexel.edu These interactions lead to the formation of a three-dimensional fibrous network that entraps the solvent, resulting in gelation. drexel.edu
To overcome the long timescales often required for self-assembly in simulations, researchers may employ techniques such as using a modified force field to accelerate the process. drexel.eduacs.org For example, by prohibiting certain dihedral angles in the alkane chain, the molecules are encouraged to adopt a more extended conformation, facilitating aggregation. The stability of the resulting structures is then verified using standard force fields. drexel.edu
Table 1: Key Findings from Molecular Dynamics Simulations of 12-Hydroxystearic Acid Self-Assembly
| Simulation System | Key Structural Motifs | Influence of Chirality |
| (R)-12HSA in hexane | Formation of five- and six-membered rings via inter-12-hydroxyl groups; head-to-head carboxylic acid dimerization. drexel.edu | Dictates the handedness and overall twist of the fibrous aggregates. drexel.edu |
| (S)-12HSA in hexane | Similar ring-of-rings motif to the (R)-enantiomer. drexel.edu | Produces an opposite twist compared to the (R)-enantiomer. acs.org |
| Racemic 12HSA in hexane | Tightly packed, ordered aggregates with homotypic functional group interactions. acs.org | Fewer ring-like bundles are formed compared to optically pure systems. acs.org |
Predictive Models for Colloidal Behavior (e.g., Hansen Solubility Parameters)
Hansen Solubility Parameters (HSP) offer a powerful predictive tool for understanding and forecasting the colloidal behavior of gelling agents like this compound. hansen-solubility.comresearchgate.net The HSP approach dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). hansen-solubility.com The central concept is that substances with similar HSP values are likely to be miscible or have strong interactions.
For organogelators, HSP can be used to predict which solvents they will be able to gel. researchgate.netresearchgate.net The gelation ability of 12-hydroxystearic acid, the precursor to this compound, has been shown to have a strong correlation with the HSP of the solvent. researchgate.netresearchgate.net Specifically, the hydrogen-bonding component (δH) appears to be a critical predictive parameter. researchgate.net
Studies have demonstrated that for 12-hydroxystearic acid, clear organogels are typically formed in solvents with a hydrogen-bonding Hansen solubility parameter below a certain threshold, for instance, less than 4.7 MPa¹/². researchgate.net This indicates that solvents with excessive hydrogen-bonding capability can disrupt the self-assembly of the gelator molecules, which rely on their own hydrogen-bonding interactions to form the gel network.
A Teas plot, which is a triangular graph representing the fractional HSP components, can be used to visualize the "gelation domain" for a given gelator. researchgate.net For 12-hydroxystearic acid in apolar solvents, it has been observed that the hydrogen-bonding HSP should not exceed 18% of the total HSP for gelation to occur. researchgate.net
Table 2: Hansen Solubility Parameters and Gelation Behavior of 12-Hydroxystearic Acid in Various Solvents
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Gelation Outcome |
| Hexane | 14.9 | 0.0 | 0.0 | Gels |
| Toluene | 18.0 | 1.4 | 2.0 | Gels |
| Cyclohexane | 16.8 | 0.0 | 0.2 | Gels |
| Acetone | 15.5 | 10.4 | 7.0 | No Gel |
| Ethanol (B145695) | 15.8 | 8.8 | 19.4 | No Gel |
Note: This table is illustrative, based on the principle that solvents with low δH values are more likely to be gelled by 12-hydroxystearic acid, as established in the literature. researchgate.net
Modeling of Rheological Responses and Network Formation
The characteristic viscoelastic properties of gels formed by this compound are a direct consequence of the three-dimensional network of fibers created by the self-assembly process. Modeling the rheological responses of these materials is crucial for understanding their mechanical behavior under stress and strain.
While specific rheological network models for this compound are not extensively detailed in the available literature, the general principles of modeling for soft materials can be applied. These models often treat the gel as a continuum and aim to relate the macroscopic mechanical properties to the behavior of the underlying microscopic network structure. nih.gov
A common approach involves developing constitutive models that can capture the complex features of these materials, such as nonlinearity, anisotropy, and viscoelasticity. nih.gov For instance, a rheological network model might be based on a combination of a hyperelastic model to describe the elastic response of the fibrous network and a viscoelastic model to account for time-dependent behaviors like stress relaxation and creep. nih.gov The parameters in these models would be related to the properties of the gel network, such as the density of fibers, the stiffness of the fibers, and the interactions between them.
Molecular dynamics simulations can also provide insights into the mechanical responses of such networked materials. By applying simulated tensile or shear forces to a pre-assembled gel structure, researchers can study deformation mechanisms at the molecular level. For example, simulations on other aluminum-based systems have been used to determine mechanical properties like Young's modulus and tensile strength, and to observe how these properties change with factors like temperature. mdpi.com Such an approach could elucidate how the fibrous network of this compound responds to external forces, including how the fibers reorient, stretch, or break.
Quantum Chemical Calculations for Intermolecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental intermolecular interactions that drive the self-assembly and network formation of this compound. researchgate.netmdpi.comnih.gov These methods allow for a detailed analysis of the electronic structure of the molecules and the nature of the non-covalent bonds between them.
For this compound, quantum chemical calculations can elucidate the coordination of the aluminum ion with the carboxylate and hydroxyl groups of the 12-hydroxystearate ligands. These calculations can determine the geometry of the coordination complex, the strength of the Al-O bonds, and the distribution of charge within the molecule. This information is critical for understanding the initial formation of the primary building blocks of the gel network.
Furthermore, these methods can be used to quantify the strength of the various intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the this compound molecules themselves. researchgate.net Techniques like the Atoms in Molecules (AIM) theory can be used to identify and characterize bond critical points, revealing the nature and strength of interactions like O-H···O hydrogen bonds between the hydroxyl groups of neighboring molecules. researchgate.net
Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity and charge transfer capabilities of the molecules. mdpi.comnih.gov The energy gap between the HOMO and LUMO can indicate the stability of the molecular structure. mdpi.com Additionally, the distribution of electrostatic potential on the molecular surface can be mapped to identify regions that are prone to electrophilic or nucleophilic attack, highlighting the sites most likely to be involved in intermolecular bonding. researchgate.net
Historical Progression and Future Research Trajectories in Aluminum 12 Hydroxystearate Science
Key Milestones in Academic and Industrial Research
The history of aluminum 12-hydroxystearate is intertwined with the broader development of metal soaps and their application as gelling agents. While specific early milestones for this compound are not extensively documented as distinct from other aluminum stearates, a general timeline can be constructed based on the advancements in the production and application of related compounds.
Early 20th Century: The gelling properties of aluminum soaps in hydrocarbon systems were recognized in the early 1900s. Their initial applications were primarily in the paint and varnish industries to control viscosity and prevent pigment settling.
World War II Era: A significant milestone in the application of aluminum soaps was the development of napalm, a jellied gasoline, during World War II. This highlighted the potent thickening capabilities of aluminum soaps of fatty acids like naphthenic and palmitic acids, paving the way for further research into other aluminum-fatty acid complexes for various applications.
Mid-20th Century: The post-war period saw a surge in the industrial use of metal soaps, including aluminum stearates, in lubricating greases. The unique properties of 12-hydroxystearic acid, derived from hydrogenated castor oil, were recognized for imparting desirable characteristics to greases, such as improved thermal stability and water resistance. While lithium 12-hydroxystearate became a dominant thickener, the potential of its aluminum counterpart was also explored.
Late 20th Century to Present: Research has become more focused on understanding the fundamental chemistry and physics of these systems. This includes detailed studies on the synthesis processes to control the ratio of mono-, di-, and tri-substituted aluminum soaps, and the characterization of their complex structures and rheological behaviors. The advent of advanced analytical techniques has enabled a deeper understanding of the self-assembly mechanisms that govern the performance of this compound as a gelling agent.
The following table summarizes some key research findings related to the synthesis and properties of aluminum stearates, which are relevant to understanding the development of this compound.
| Research Focus | Key Findings | Significance |
|---|---|---|
| Synthesis via Precipitation | The molar ratio of stearic acid to alkali in the initial saponification step significantly impacts the final product's properties, including melting point and free fatty acid content. An optimal ratio can yield a product very similar to commercial-grade aluminum stearate (B1226849). | Provides a foundational method for controlling the quality and characteristics of aluminum stearates during production. |
| Gelling Mechanism | Contrary to the long-held belief of a simple polymeric chain structure, the gelling action of aluminum soaps in oils arises from the formation of nano-sized spherical micelles that aggregate into a network. | Offers a new paradigm for understanding and manipulating the rheological properties of aluminum soap-thickened systems. |
| Rheological Characterization of 12-Hydroxystearate Greases | The rheological properties of greases thickened with 12-hydroxystearates are highly dependent on factors such as base oil viscosity and thickener concentration. These factors influence the formation and interaction of the thickener's fibrous network. | Enables the formulation of greases with tailored performance characteristics for specific high-performance applications. |
Current Challenges in Synthesis and Application
Despite its widespread use, the synthesis and application of this compound are not without their challenges. These hurdles provide a fertile ground for ongoing research and development.
In the realm of synthesis , the primary challenges include:
Stoichiometric Control: The synthesis of this compound can result in a mixture of mono-, di-, and tri-substituted aluminum salts. Controlling the reaction to yield a specific, consistent composition is crucial as the ratio of these species significantly influences the final product's properties, such as solubility and gelling efficiency.
Purity and Residuals: The presence of unreacted 12-hydroxystearic acid or other impurities can negatively impact the performance of the final product. Achieving high purity on an industrial scale in a cost-effective manner remains a significant challenge.
Process Optimization: Traditional precipitation methods can be complex and require careful control of parameters such as temperature, pH, and mixing speed. Optimizing these processes for efficiency, reproducibility, and minimal environmental impact is an ongoing effort.
Energy Consumption and Sustainability: The production of both the aluminum precursor and the final this compound can be energy-intensive. There is a growing need for more sustainable and energy-efficient manufacturing processes.
In terms of application , the limitations and challenges include:
Thermal and Shear Stability: While offering good performance, this compound-based greases can sometimes be limited in their thermal and shear stability compared to other thickener systems, such as those based on polyurea or complex soaps.
Compatibility: The compatibility of this compound with different base oils and additives can be a concern. Ensuring stable and effective formulations across a wide range of components is a key formulation challenge.
Predictive Modeling: The complex relationship between the molecular structure of this compound, its self-assembled superstructure, and the macroscopic rheological properties of the final product is not fully understood. The development of accurate predictive models would greatly aid in the design of new and improved materials.
Directions for Future Academic Inquiry
The challenges in the synthesis and application of this compound naturally lead to promising directions for future academic research. These inquiries are aimed at a more fundamental understanding and control of the material's properties.
Future research is expected to focus on developing more controlled, efficient, and sustainable methods for synthesizing this compound. This includes:
Alkoxide-Based Routes: Exploring the reaction of aluminum alkoxides with 12-hydroxystearic acid could offer a more controlled pathway to specific stoichiometries, potentially leading to purer and more consistent products.
Enzymatic and Biocatalytic Methods: The use of enzymes to catalyze the synthesis of the 12-hydroxystearic acid precursor from renewable feedstocks is a growing area of interest. This could lead to greener and more sustainable production processes.
Continuous Flow Synthesis: Moving from batch to continuous flow reactors could offer better control over reaction parameters, leading to improved product consistency and higher yields.
A deeper understanding of the self-assembly of this compound is key to unlocking its full potential. Future research in this area will likely involve:
Supramolecular Chemistry: Investigating the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that drive the self-assembly of this compound molecules into larger structures like fibers and micelles.
Influence of Chirality: Since 12-hydroxystearic acid is a chiral molecule, exploring how its stereochemistry influences the self-assembly process and the resulting macroscopic properties could lead to the development of materials with novel functionalities.
Templating and Nanostructuring: Using templates or other nanostructuring techniques to guide the self-assembly of this compound could allow for the creation of highly ordered materials with tailored properties.
The development and application of advanced analytical techniques are crucial for a more complete understanding of this compound. Future work will likely employ:
High-Resolution Microscopy: Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can provide direct visualization of the self-assembled fibrillar networks and micellar structures.
Advanced Spectroscopic and Scattering Techniques: The use of techniques like small-angle X-ray scattering (SAXS) and neutron scattering can provide detailed information about the size, shape, and arrangement of the self-assembled structures in situ.
Chromatographic and Mass Spectrometric Methods: The development of more sensitive and selective chromatographic and mass spectrometric methods will be essential for the accurate quantification of the different this compound species and any impurities.
The ability to precisely control the rheological properties of this compound-thickened systems is a major goal for future research. This will involve:
Structure-Property Relationships: Establishing clear quantitative relationships between the molecular and supramolecular structure of the thickener and the macroscopic rheological behavior of the final product.
Computational Modeling: The use of molecular dynamics and other computational modeling techniques to simulate the self-assembly process and predict the rheological properties of different formulations.
Hybrid Thickener Systems: Investigating the synergistic effects of combining this compound with other thickeners, such as clays (B1170129), polymers, or other metal soaps, to create hybrid systems with enhanced performance characteristics.
The following table presents a summary of potential future research directions and their anticipated impact.
| Future Research Direction | Anticipated Impact |
|---|---|
| Novel Synthesis Pathways | More sustainable, cost-effective, and controlled production of this compound with tailored properties. |
| Exploration of New Self-Assembly Architectures | Development of new materials with novel functionalities based on a deeper understanding of the self-assembly process. |
| Advanced Characterization Methodologies | A more complete and fundamental understanding of the structure-property relationships in this compound systems. |
| Tailoring Rheological Properties | The ability to design and formulate high-performance lubricants and other materials with precisely controlled rheological behavior for specific applications. |
Sustainable and Bio-Inspired Approaches to this compound Materials
The development of this compound materials is increasingly guided by principles of sustainability and bio-inspiration, aiming to reduce environmental impact and enhance material performance. This involves innovations in sourcing raw materials and designing novel materials that mimic natural systems.
A primary focus of sustainable approaches is the bio-based production of 12-hydroxystearic acid (12-HSA), the key precursor for this compound. Traditionally, 12-HSA is produced by the hydrogenation of castor oil. ifeu.de While castor oil is a renewable feedstock, the chemical process often requires high temperatures and pressures, demanding significant energy input. tum.de To mitigate this, research is exploring greener alternatives, such as biocatalysis and enzymatic processes. These methods offer less energy-intensive routes to produce 12-HSA and its analogs. tum.de For instance, oleate (B1233923) hydratases are enzymes capable of biosynthesizing 10-hydroxystearic acid (10-HSA), a close analog of 12-HSA, from oleic acid. tum.degoogle.com Oleic acid can be sourced sustainably from various plant oils like sunflower and olive oil, or even from microbial oils, reducing reliance on a single crop. tum.de The enzymatic conversion of renewable feedstocks like vegetable oils into valuable chemicals like 10-HSA represents a significant step towards a more sustainable chemical industry. google.com The use of 12-HSA and its derivatives as bio-based thickeners is also a key aspect of sustainability, providing a biodegradable alternative to conventional lithium-based thickeners in applications like lubricating greases. mdpi.com
Bio-inspired design offers a paradigm for creating new materials with advanced functionalities. researchgate.netamericanscientist.org Nature provides numerous examples of complex, high-performance materials assembled from a limited set of simple building blocks under ambient conditions. researchgate.netmpg.de Researchers are exploring how the self-assembly principles observed in biological systems can be applied to this compound. The goal is to create materials with tailored properties by controlling the hierarchical organization of molecules. mpg.de For example, inspiration from the layered structures in natural materials could lead to the design of this compound-based composites with enhanced mechanical strength and thermal stability. americanscientist.org Furthermore, the study of bio-inspired nanostructures, such as those found on lotus (B1177795) leaves or insect wings, has led to the fabrication of multifunctional superhydrophobic aluminum surfaces. nih.gov This approach, focusing on creating specific surface topographies, could inspire the development of this compound coatings with exceptional water repellency and self-cleaning properties. nih.gov
The table below summarizes key sustainable feedstocks for producing the hydroxystearic acid component.
| Feedstock | Precursor Fatty Acid | Conversion Method | Key Advantage |
| Castor Oil | Ricinoleic Acid | Chemical Hydrogenation | Established, high-yield route to 12-HSA. ifeu.de |
| Soybean Oil | Oleic Acid | Biocatalysis / Enzymatic Hydration | Reduces dependency on castor oil, utilizes a widely available crop. gsartor.org |
| High Oleic Sunflower Oil | Oleic Acid | Enzymatic Hydration | Provides a high concentration of the starting material for 10-HSA synthesis. google.com |
| Microbial Oils | Oleic Acid | Enzymatic Hydration | Offers a sustainable and potentially more controllable source of raw material. tum.de |
By integrating these sustainable and bio-inspired strategies, the future development of this compound materials can align more closely with the principles of a circular economy, emphasizing renewable resources and environmentally benign processes. researchgate.net
In-depth Theoretical and Multi-scale Modeling
Theoretical and multi-scale modeling techniques are indispensable for understanding the structure-property relationships of this compound at a fundamental level. These computational approaches provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new materials.
Moving to a larger scale, modeling is used to understand the rheological behavior of greases and organogels formulated with this compound. researchgate.net These materials exhibit complex viscoelastic properties that are dependent on the thickener concentration and the interaction between the thickener network and the base oil. researchgate.netresearchgate.net Rheological models can describe the flow and deformation behavior under different shear rates and temperatures. mdpi.com For example, models can predict the yield stress, which is the minimum stress required to initiate flow, and the shear-thinning behavior, where viscosity decreases with increasing shear rate. researchgate.netelgi.org These predictive capabilities are crucial for formulating greases with specific performance characteristics for applications ranging from industrial machinery to aerospace. elgi.org
Furthermore, multi-scale modeling approaches are being developed to bridge the gap between molecular-level phenomena and macroscopic material properties. This involves integrating information from quantum mechanical calculations, MD simulations, and continuum mechanics. For the "aluminum" component, MD simulations are used to study the properties of aluminum surfaces and interfaces, such as the interaction between an aluminum oxide layer and organic molecules. researchgate.netrsc.org This is particularly relevant for understanding the coordination and bonding between the aluminum ion and the 12-hydroxystearate ligands. By combining these different modeling techniques, researchers can build a comprehensive picture of how the molecular structure of this compound dictates the formation of its network structure and, ultimately, its performance in various applications. researchgate.net
The following table presents a summary of different modeling techniques and their applications in the study of this compound and its components.
| Modeling Technique | Scale | Focus of Study | Key Insights |
| Molecular Dynamics (MD) | Molecular / Nanoscale | Self-assembly of 12-hydroxystearic acid molecules. drexel.edu | Elucidation of hydrogen bonding networks and aggregate morphology. drexel.edu |
| MD Simulations | Molecular / Nanoscale | Interaction at aluminum/alumina-organic interfaces. researchgate.netrsc.org | Understanding of surface chemistry and ligand binding. |
| Rheological Models | Mesoscale / Macroscale | Flow and viscoelastic properties of grease systems. researchgate.netmdpi.com | Prediction of yield stress, viscosity, and thixotropy. researchgate.netacs.org |
| Multi-scale Modeling | Multiple Scales | Linking molecular structure to macroscopic properties. researchgate.net | Comprehensive understanding of structure-property relationships. |
Through these in-depth theoretical and modeling efforts, a more profound understanding of this compound is emerging, enabling the predictive design of materials with optimized performance and functionality.
Q & A
What are the established synthesis protocols for Aluminum 12-hydroxystearate, and how can purity be optimized?
Basic Research Question
this compound is synthesized via saponification, where 12-hydroxystearic acid reacts with aluminum hydroxide. A typical protocol involves heating the acid with aluminum hydroxide in a solvent (e.g., water or ethanol) under controlled pH and temperature. To optimize purity, post-synthesis purification steps like solvent recrystallization or column chromatography (using silica gel, as in ) are recommended. Characterization via FTIR (to confirm hydroxyl and carboxylate groups) and NMR (to verify structural integrity) is critical .
How do researchers characterize the aggregation behavior of this compound in lubricant matrices?
Advanced Research Question
Aggregation behavior influences rheological properties. Molecular dynamics (MD) simulations, as applied to lithium 12-hydroxystearate in , can be adapted to study aluminum analogs. Quantum mechanical calculations can predict packing efficiency, while experimental validation via small-angle X-ray scattering (SAXS) or cryo-TEM provides structural insights. Differences in counterion charge (Al³+ vs. Li⁺) may alter aggregate stability, requiring adjustments in simulation parameters .
What spectroscopic techniques are most effective for distinguishing this compound from other metal soaps?
Basic Research Question
FTIR spectroscopy is ideal for identifying functional groups: the hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and carboxylate (COO⁻) bands at ~1550–1650 cm⁻¹. Differentiation from other metal soaps (e.g., lithium or calcium) requires X-ray photoelectron spectroscopy (XPS) to detect aluminum-specific binding energies or inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification .
Why do studies report conflicting thermal stability data for this compound compared to other metal soaps?
Advanced Research Question
Contradictions arise from variations in testing protocols (e.g., heating rates, atmosphere) and material purity. For example, shows calcium 12-hydroxystearate outperforms lithium in water resistance but has lower thermal limits. For aluminum, impurities from incomplete saponification (e.g., residual fatty acids) may lower decomposition temperatures. Controlled experiments using thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres can resolve discrepancies .
How can this compound be incorporated into biodegradable polymer composites for drug delivery?
Advanced Research Question
this compound’s amphiphilic properties enable its use as a co-polymer stabilizer. demonstrates co-entrapment of drugs in poly(ε-caprolactone-co-12-hydroxystearate). For aluminum-based systems, optimize monomer ratios via ring-opening polymerization and assess drug release kinetics using HPLC. Compatibility with hydrophilic/hydrophobic drugs should be tested via solubility parameters (e.g., Hansen solubility criteria) .
What environmental factors influence the degradation of this compound in aquatic systems?
Advanced Research Question
Degradation depends on pH, microbial activity, and UV exposure. notes hydroxy fatty acid stability under gastric conditions; similar methodologies (e.g., simulated environmental hydrolysis) can be applied. Use LC-MS to track degradation products like 12-hydroxystearic acid. Comparative studies with lithium salts ( ) may reveal aluminum’s slower degradation due to stronger metal-carboxylate bonds .
How do computational models predict the lubricating efficacy of this compound under extreme pressures?
Advanced Research Question
Density functional theory (DFT) can model adsorption energetics on metal surfaces, while MD simulations assess shear resistance. ’s approach for lithium aggregates can be modified by incorporating aluminum’s trivalent charge. Experimental validation via four-ball tribometry under ASTM D2596 protocols is recommended to correlate simulation results with empirical wear scar data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
